molecular formula C9H12O4 B6336487 Norpinane-3,3-dicarboxylic acid CAS No. 5164-32-9

Norpinane-3,3-dicarboxylic acid

Cat. No. B6336487
CAS RN: 5164-32-9
M. Wt: 184.19 g/mol
InChI Key: NGXQMCXOIGSTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norpinane-3,3-dicarboxylic acid, also known as bicyclo [3.1.1]heptane-3,3-dicarboxylic acid, is a bicyclic compound . It has a molecular weight of 184.19 and its IUPAC name is bicyclo [3.1.1]heptane-3,3-dicarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.19 .

Scientific Research Applications

Norpinane-3,3-dicarboxylic acid has been studied for its potential use in various scientific research applications. It has been used as a reagent in the synthesis of organic compounds and as a probe molecule in the study of enzyme-catalyzed reactions. This compound has also been used in the synthesis of peptides, as a substrate for the enzyme transaminase, and as an inhibitor of the enzyme chymotrypsin.

Mechanism of Action

Norpinane-3,3-dicarboxylic acid has been shown to interact with enzymes and other proteins in the body. It binds to the active site of an enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme chymotrypsin, which is involved in the breakdown of proteins in the body. This compound has also been shown to inhibit the enzyme transaminase, which is involved in the synthesis of amino acids. In addition, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin.

Advantages and Limitations for Lab Experiments

Norpinane-3,3-dicarboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, and it is soluble in water. It can also be synthesized relatively easily, and it can be separated from other compounds in a mixture by crystallization. However, there are some limitations to using this compound in lab experiments. It is a relatively expensive compound, and it is not very soluble in organic solvents.

Future Directions

There are several potential future directions for the use of Norpinane-3,3-dicarboxylic acid in scientific research. It could be studied further for its potential use as an inhibitor of enzymes involved in the synthesis of amino acids, peptides, and melanin. It could also be studied for its potential use as a probe molecule for the study of enzyme-catalyzed reactions. Additionally, this compound could be studied for its potential use as a reagent in the synthesis of organic compounds. Finally, this compound could be studied for its potential use as an inhibitor of other enzymes involved in biochemical and physiological processes.

Synthesis Methods

Norpinane-3,3-dicarboxylic acid can be synthesized through the reaction of norpinane (C8H14) and maleic anhydride (C4H2O3). The reaction is carried out in a solvent, such as toluene, at a temperature of 140-150°C. The reaction produces a mixture of this compound and norpinane-1,1-dicarboxylic acid (NDCA), which can be separated by crystallization.

Safety and Hazards

The safety information for Norpinane-3,3-dicarboxylic acid can be found in its Material Safety Data Sheet (MSDS) . It’s important to note that this compound is intended for R&D use and not for direct human use .

properties

IUPAC Name

bicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQMCXOIGSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60789425
Record name Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60789425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5164-32-9
Record name Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60789425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.